molecular formula C17H18N2O3S B2884596 4-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 866156-63-0

4-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B2884596
CAS No.: 866156-63-0
M. Wt: 330.4
InChI Key: FUPKPVNEHCSHOI-UHFFFAOYSA-N
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Description

4-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4. The purity is usually 95%.
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Biological Activity

4-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C17H18N2O3S
  • Molecular Weight : 330.401 g/mol
  • CAS Number : 56187-04-3
  • Melting Point : 172–176 °C
  • Boiling Point : 736.9 °C at 760 mmHg
  • Density : 1.325 g/cm³

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzodiazepines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis, while displaying weaker activity against others .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : AChE inhibitors are crucial in treating neurodegenerative diseases. Compounds similar to this benzodiazepine have shown strong inhibitory activity with IC50 values ranging from 1.13 µM to 6.28 µM against urease and AChE .
CompoundIC50 (µM)Target
Compound A2.14 ± 0.003Urease
Compound B0.63 ± 0.001AChE
Compound C6.28 ± 0.003Urease

Antiviral Activity

Benzodiazepine derivatives have been investigated for their antiviral properties, particularly against HIV. Certain derivatives have been shown to inhibit HIV replication effectively at low concentrations (e.g., R86183 inhibits HIV-1 replication at concentrations as low as 0.3 nM), suggesting a promising avenue for further research in antiviral therapies .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Binding Affinity : The compound demonstrates significant binding affinity to bovine serum albumin (BSA), indicating potential for drug delivery applications.
  • Docking Studies : Computational studies have elucidated the interaction patterns between the compound and various amino acids in target proteins, enhancing the understanding of its pharmacodynamics .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related benzodiazepine compounds:

  • A study conducted by Nafeesa et al. synthesized several new molecules incorporating the benzodiazepine framework and assessed their antibacterial and enzyme inhibitory activities.
"The synthesized compounds were evaluated for their pharmacological potential as antibacterial agents and AChE and urease inhibitors" .

Properties

IUPAC Name

4-methyl-5-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-12-7-9-14(10-8-12)23(21,22)19-13(2)11-17(20)18-15-5-3-4-6-16(15)19/h3-10,13H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPKPVNEHCSHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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